
ÉSTER PINÁCOLICO DE ÁCIDO 6-AZAINDOL-4-BORÓNICO
Descripción general
Descripción
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, often referred to as “TMPP”, is a heterocyclic compound composed of a pyrrolo[2,3-c]pyridine core with four tetramethyl-1,3,2-dioxaborolan-2-yl substituents. This compound was first synthesized in 2002 by a team of researchers from the University of Tokyo, and since then, it has become a widely studied compound due to its various applications in scientific research. This article will provide an overview of the synthesis method of TMPP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
Éster pinácolico de ácido 6-azaindol-4-borónico: es un reactivo fundamental en las reacciones de acoplamiento cruzado Suzuki-Miyaura, que se utilizan ampliamente para formar enlaces carbono-carbono en la síntesis orgánica. Esta reacción es esencial para construir moléculas complejas, incluidos fármacos, agroquímicos y materiales orgánicos .
Estudios de Protodesboronación
Este compuesto se utiliza en estudios de protodesboronación para comprender la eliminación del grupo boro de los ésteres borónicos. Tales estudios son cruciales para desarrollar nuevas metodologías sintéticas que involucran ésteres borónicos como intermediarios .
Diseño y Administración de Fármacos
Los ésteres borónicos se consideran en el diseño de nuevos fármacos y sistemas de administración de fármacos. Sirven como portadores de boro adecuados para la terapia de captura de neutrones, un tratamiento prometedor para el cáncer .
Síntesis Estereospecífica
El compuesto desempeña un papel en la síntesis estereoespecífica, donde la alta enantioselectividad de los ésteres borónicos se aprovecha para crear moléculas con una estereoquímica específica. Esto es particularmente importante en la síntesis de compuestos bioactivos .
Reacciones de Cruce Radical-Polar
Está involucrado en reacciones de cruce radical-polar, un tipo de reacción química que combina mecanismos radicales y polares. Estas reacciones son útiles para crear arquitecturas moleculares complejas .
Reacciones de Homologación
El compuesto se utiliza en reacciones de homologación donde la cadena de carbono de una molécula orgánica se extiende en un átomo de carbono. Esta es una transformación fundamental en la síntesis orgánica .
Transformaciones de Grupos Funcionales
Las transformaciones de grupos funcionales son otra área donde este compuesto encuentra aplicación. El grupo boro se puede convertir en una amplia gama de grupos funcionales, lo que permite la síntesis de diversas moléculas .
Hidroboración Asimétrica
Por último, se utiliza en la hidroboración asimétrica, una reacción que proporciona acceso a alcoholes enantioenriquecidos y posteriormente a otras funcionalidades, manteniendo una alta enantioselectividad .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
6-Azaindole-4-Boronic Acid Pinacol Ester, like other boronic esters, is involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 6-Azaindole-4-Boronic Acid Pinacol Ester participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways .
Pharmacokinetics
It’s known that pinacol boronic esters, in general, are stable, easy to purify, and often commercially available . These properties may influence the bioavailability of 6-Azaindole-4-Boronic Acid Pinacol Ester.
Result of Action
The result of the action of 6-Azaindole-4-Boronic Acid Pinacol Ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Azaindole-4-Boronic Acid Pinacol Ester. The introduction of the more stable boronic ester moiety, as in 6-azaindole-4-boronic acid pinacol ester, has significantly expanded the scope of boron chemistry . This compound is usually bench-stable, which means it can maintain its stability under normal environmental conditions .
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCGSGGLCPMTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




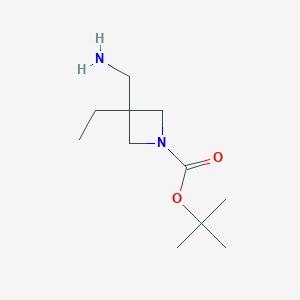
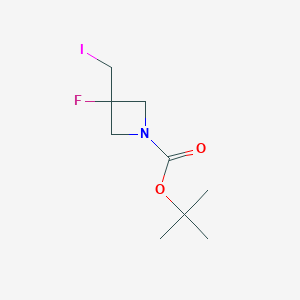
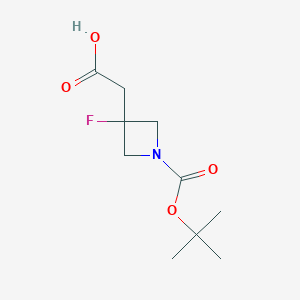
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
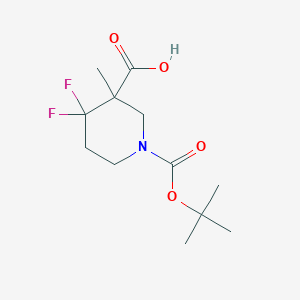

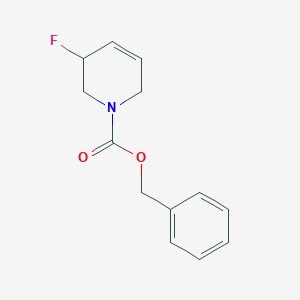
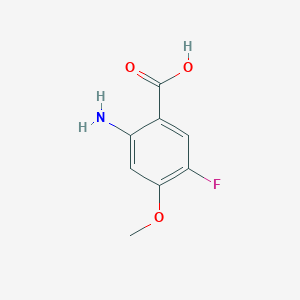
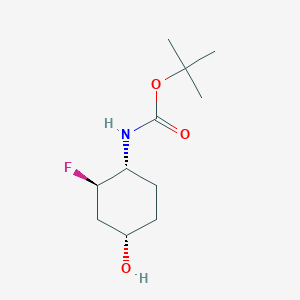
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)

